2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with various aromatic amines to form intermediate compounds. These intermediates undergo further reactions, such as cyclization and thiolation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as an anti-inflammatory agent and is being studied for its potential therapeutic effects on various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide: This compound shares a similar core structure but differs in the heterocyclic ring, which can lead to different biological activities.
2-thio-containing pyrimidines: These compounds have a similar sulfur-containing pyrimidine ring and exhibit diverse biological activities.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H10Cl2N4O3S |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25) |
InChI Key |
LZPLILBDKVXATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Origin of Product |
United States |
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